3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol
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Overview
Description
3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is a heterocyclic compound that contains both pyrrole and pyridine rings. It is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications. The compound has a molecular formula of C7H5ClN2O and a molecular weight of 168.58 g/mol .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a wide range of biomedical applications .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a way that modulates biological activity .
Biochemical Pathways
Related compounds have been associated with a reduction in blood glucose levels, suggesting potential involvement in metabolic pathways .
Result of Action
Related compounds have been shown to have significant effects on cell migration and invasion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine-2-carbaldehyde with an amine derivative, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper chloride (CuCl) or palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents. For example, substitution reactions may be carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) to enhance the reactivity of nucleophiles .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to a pyridine ring, exhibiting different chemical and biological properties.
7-Azaindole: A compound with a similar pyrrolo-pyridine structure but with different functional groups and reactivity.
Uniqueness
3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is unique due to the presence of the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWUZSGRGQCYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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